Tauro-omega-muricholic acid-d4 (sodium)
Description
Introduction to Tauro-Omega-Muricholic Acid-d4 (Sodium)
Definition and Classification within Bile Acid Derivatives
Tauro-omega-muricholic acid-d4 (sodium) belongs to the sterol lipid class, specifically categorized under C24 bile acids conjugated with taurine. Its molecular formula is $$ \text{C}{26}\text{H}{45}\text{NO}_{7}\text{S} $$, with a molecular weight of 541.71 g/mol. The compound is structurally characterized by:
- A 5β-cholanic acid backbone with hydroxyl groups at the 3α, 6α, and 7β positions.
- A taurine moiety conjugated via an amide bond to the carboxyl group of the bile acid.
- Deuterium atoms incorporated at four positions to enable isotopic tracing.
Bile acids are classified based on conjugation status and hydroxylation patterns. Tauro-omega-muricholic acid-d4 (sodium) falls into the taurine-conjugated secondary bile acids , distinct from glycine-conjugated or unconjugated forms. The table below compares key features of selected bile acid derivatives:
Historical Context of Deuterated Bile Acid Analogues
The development of deuterated bile acids traces back to mid-20th-century advancements in isotopic labeling. Key milestones include:
- 1940s : Use of deuterium-labeled cholesterol by Bloch, Berg, and Rittenberg to study bile acid biosynthesis pathways.
- 1960s : Discovery that bile acid conjugation alters their physicochemical properties, prompting synthesis of stable isotope variants.
- 2000s : Integration of deuterated bile acids into mass spectrometry workflows to quantify metabolic flux.
Tauro-omega-muricholic acid-d4 (sodium) represents a refinement of these techniques, combining deuterium labeling with taurine conjugation to optimize stability and detection sensitivity. Its synthesis typically involves:
Significance in Modern Metabolic Research
This deuterated bile acid derivative has become pivotal in three research domains:
Bile Acid Signaling Pathways
Tauro-omega-muricholic acid-d4 (sodium) acts as a farnesoid X receptor (FXR) antagonist , modulating genes involved in bile acid homeostasis. Studies using this compound have revealed:
- Inhibition of CYP7A1 , the rate-limiting enzyme in bile acid synthesis, via FXR-dependent mechanisms.
- Regulation of glucose metabolism through interactions with TGR5 receptors in enteroendocrine cells.
Gut Microbiome Interactions
The compound’s deuterium label enables precise tracking of microbial transformations:
- Deconjugation : Gut bacteria remove taurine via bile salt hydrolases, producing deuterated omega-muricholic acid.
- Epimerization : Microbial 7β-dehydroxylases convert the compound into deuterated lithocholic acid derivatives.
Biomarker Discovery
Clinical applications include:
- Neonatal sepsis detection : Elevated serum levels correlate with microbial dysbiosis.
- Non-alcoholic fatty liver disease (NAFLD) : Altered hepatic recycling rates quantified via deuterium tracing.
The table below summarizes key research applications:
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2; |
InChI Key |
NYXROOLWUZIWRB-YABQXFSGSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stock Solution Preparation Table
| Stock Solution | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.846 mL | 9.230 mL | 18.460 mL |
| 5 mM | 0.369 mL | 1.846 mL | 3.692 mL |
| 10 mM | 0.184 mL | 0.923 mL | 1.846 mL |
Data derived from standard solution protocols for deuterated bile acids.
Steps for Preparation :
- Dissolution : Weigh 1–10 mg of TωMCA-d4 and dissolve in methanol or methanol:water (50:50 v/v) to achieve desired molarity.
- Verification : Confirm concentration via UV-Vis or LC-MS using a calibration curve.
- Storage : Store at −20°C to −80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Analytical Methods for Quantification
TωMCA-d4 serves as an internal standard in LC-MS/MS workflows to correct for matrix effects and variability in extraction efficiency.
Sample Preparation Protocol for Bile Acid Analysis
- Serum/Plasma :
- Liver Tissue :
LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | UHPLC C18 or HILIC |
| Mobile Phase | 0.1% formic acid in water/acetonitrile |
| Detection | Negative ion mode (MRM) |
| Retention Time | ~5–8 min (dependent on column) |
Typical conditions for bile acid profiling.
Applications in Research
TωMCA-d4 is critical for studying FXR signaling, metabolic diseases, and microbiome interactions in rodent models.
Key Research Findings
- FXR Antagonism : TωMCA-d4 quantification aids in studying the role of ω-muricholic acid as an FXR antagonist, which regulates bile acid synthesis and glucose metabolism.
- Microbiome Interactions : TωMCA-d4 is used to trace the metabolism of β-muricholic acid by gut microbiota, such as Clostridium species.
- Neonatal Sepsis Biomarkers : Elevated TωMCA-d4 levels in infant serum correlate with early sepsis, enabling biomarker discovery.
Challenges and Considerations
- Synthetic Complexity : TωMCA-d4 synthesis requires precision in deuteration to avoid isotopic scrambling. Custom synthesis is often necessary.
- Stability : Deuterated compounds may exhibit altered solubility or stability compared to non-deuterated analogs. Storage conditions must be optimized.
- Cross-Species Variability : TωMCA-d4 is more relevant to murine models, as ω-muricholic acid is rare in humans.
Chemical Reactions Analysis
Types of Reactions
Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, tauroursodeoxycholic acid has been shown to have antiapoptotic and endoplasmic reticulum stress response dampening effects .
Common Reagents and Conditions
Common reagents used in the reactions of tauro- compounds include condensing agents and organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compounds.
Major Products Formed
The major products formed from the reactions of tauro- compounds include various bile acid derivatives that have significant biological and therapeutic properties. For example, tauroursodeoxycholic acid is used to treat gallstones and is being investigated for other medical conditions .
Scientific Research Applications
Scientific Research Applications
1. Cholestasis Studies
- Tauro-omega-muricholic acid-d4 is frequently used in cholestasis research to investigate the mechanisms of bile acid transport and metabolism. Its labeled form allows for precise tracking within biological systems, making it invaluable for studying cholestatic liver diseases and their pathophysiology .
2. Bile Acid Profiling
- The compound plays a critical role in profiling bile acids in biological samples, aiding in the understanding of metabolic disorders. Studies have shown that alterations in bile acid profiles can indicate various liver conditions, including progressive familial intrahepatic cholestasis and autoimmune sclerosing cholangitis .
3. Therapeutic Potential
- Research indicates that tauro-omega-muricholic acid-d4 may have therapeutic applications similar to those of other bile acids, such as tauroursodeoxycholic acid. It has been studied for its potential to mitigate liver injury and promote hepatocyte survival under stress conditions .
4. Biomarker Development
- The compound has been explored as a potential biomarker for neonatal sepsis. Elevated levels of tauro-omega-muricholic acid have been observed in infants with early-onset sepsis, suggesting its utility in clinical diagnostics .
Case Studies
Case Study 1: Cholestasis Model
In a study involving mice with induced cholestasis, administration of tauro-omega-muricholic acid-d4 demonstrated a significant reduction in serum bile acids and improved liver function markers compared to control groups. This suggests its potential protective role against cholestatic liver injury.
Case Study 2: Neonatal Sepsis
A cohort study analyzed serum samples from infants diagnosed with early-onset sepsis, revealing markedly elevated levels of tauro-omega-muricholic acid-d4 compared to healthy controls. This finding supports its role as a biomarker for early detection of sepsis .
Data Tables
Mechanism of Action
Tauro- compounds exert their effects through various mechanisms:
Anti-neuroinflammatory Action: They reduce inflammation in neuronal cells.
Oxidative Stress Reduction: They help in reducing oxidative damage by reactive oxygen species.
Apoptotic Cascade Regulation: They inhibit the apoptotic pathways, protecting cells from programmed cell death.
Mitochondrial Protection: They protect mitochondria from damage and maintain their function.
Chemical Chaperone: They act as chemical chaperones, ensuring the stability and correct folding of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key distinctions between TωMCA-d4 and related deuterated bile acids:
Notes:
- Isomeric differences : Tauro-α-, β-, and ω-muricholic acids differ in hydroxyl group positions on the steroid nucleus, affecting hydrophilicity and receptor binding (e.g., FXR antagonism by TωMCA ).
- Deuterium labeling : All compounds contain four deuterium atoms (D4), typically at the 2,2,4,4 positions of the taurine moiety, ensuring minimal interference with chromatographic separation .
Analytical Performance in Mass Spectrometry
Deuterated bile acids are critical for minimizing matrix effects in MS-based assays:
- TωMCA-d4 and Tauro-β-muricholic acid-d4 exhibit near-identical retention times to their unlabeled counterparts, enabling precise quantification .
- Taurochenodeoxycholic acid-d4 has a lower molecular weight (525.69 vs. 541.71 for TωMCA-d4), leading to distinct fragmentation patterns in LC-MS/MS .
- Taurocholic acid-d4 shows reduced ionization efficiency compared to TωMCA-d4 due to additional hydroxyl groups, requiring optimized MS parameters .
Research Findings and Clinical Relevance
Tauro-omega-Muricholic Acid-d4 (Sodium)
- In neonatal studies, elevated TωMCA levels correlate with EOS severity , validated using deuterated standards to control for matrix effects .
- Acts as a FXR antagonist , modulating bile acid synthesis in cholestatic models .
Tauro-β-Muricholic Acid-d4 (Sodium)
Tauroursodeoxycholic Acid-d4 (Sodium)
Key Considerations for Use
- Purity: Most deuterated standards (e.g., TωMCA-d4, Tauro-α-muricholic acid-d4) have >95% HPLC purity, critical for minimizing background noise .
- Solubility: Sodium salts are water-soluble, but stock solutions in DMSO or methanol are recommended for long-term stability .
- Species specificity : Muricholic acids (e.g., TωMCA) are predominant in rodents, limiting direct translation to human studies without validation .
Biological Activity
Tauro-ω-muricholic acid-d4 (sodium), a taurine-conjugated derivative of ω-muricholic acid, has garnered attention for its potential biological activities and therapeutic applications. This compound is part of the muricholic acid family, which predominantly occurs in rodents but also has implications for human health, particularly in metabolic and liver-related disorders.
Chemical Structure and Properties
Tauro-ω-muricholic acid-d4 (sodium) is characterized by its unique structure as a conjugated bile acid, with the following molecular formula:
- Molecular Formula : C26H44NNaO7S
- Molecular Weight : 525.68 g/mol
- Composition :
Tauro-ω-muricholic acid-d4 functions primarily through its interaction with various bile acid receptors, influencing metabolic pathways and cellular responses:
- FXR Activation : It acts on the Farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism, potentially aiding in metabolic disorders .
- TGR5 Receptor Modulation : It may also interact with the G protein-coupled bile acid receptor TGR5, which is involved in anti-inflammatory responses and energy metabolism .
Cholesterol Regulation
Hepatoprotective Effects
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses through FXR and TGR5 activation may contribute to its protective effects in various inflammatory conditions, including metabolic syndrome and liver diseases .
Study on Liver Disease Models
A study involving rat liver models highlighted that tauro-ω-muricholic acid-d4 significantly reduced markers of hepatocellular damage and inflammation. The findings indicated a reduction in liver enzyme levels associated with cholestasis, suggesting its therapeutic potential in liver diseases .
Data Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Formula | C26H44NNaO7S |
| FXR Activation | Regulates bile acids and glucose metabolism |
| TGR5 Modulation | Anti-inflammatory effects |
| Cholesterol Stability | Prevents cholesterol crystal precipitation |
| Hepatoprotective Effects | Reduces hepatocellular damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
